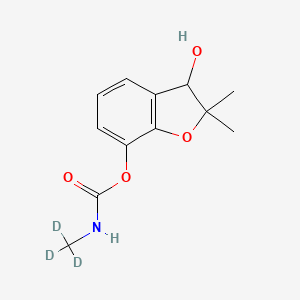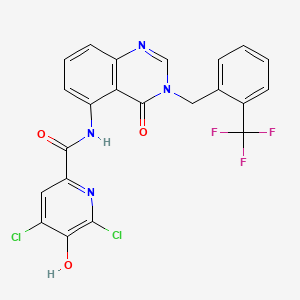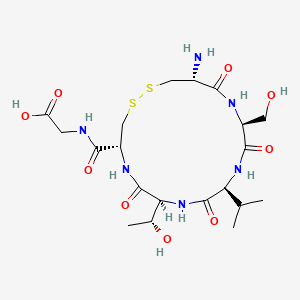
Thrombospondin (TSP-1)-derived CD36 binding motif
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thrombospondin-1 (TSP-1) is a multifunctional glycoprotein that plays a crucial role in various biological processes, including angiogenesis, wound healing, and inflammation. The CD36 binding motif derived from Thrombospondin-1 is a specific sequence within the protein that interacts with the CD36 receptor, a multiligand scavenger receptor expressed on the surface of various cell types, including platelets, endothelial cells, and mononuclear phagocytes . This interaction is known to inhibit angiogenesis and promote apoptosis in endothelial cells, making it a significant target for therapeutic interventions in diseases such as cancer and cardiovascular disorders .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of the Thrombospondin-1-derived CD36 binding motif typically involves recombinant DNA technology. The gene encoding the specific binding motif is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
For large-scale production, bioreactors are employed to culture the host cells expressing the Thrombospondin-1-derived CD36 binding motif. The protein is harvested from the culture medium and purified using industrial-scale chromatography systems. The purified protein undergoes rigorous quality control tests to ensure its purity and biological activity before being formulated into therapeutic products .
化学反应分析
Types of Reactions
The Thrombospondin-1-derived CD36 binding motif primarily undergoes protein-protein interactions rather than traditional chemical reactions. it can be involved in phosphorylation and dephosphorylation reactions when interacting with cellular signaling pathways .
Common Reagents and Conditions
The common reagents used in the study of Thrombospondin-1-derived CD36 binding motif interactions include antibodies specific to CD36, vascular endothelial growth factor receptor 2 (VEGFR2), and Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1). These interactions are typically studied under physiological conditions using cell culture systems .
Major Products Formed
The major products formed from the interactions of the Thrombospondin-1-derived CD36 binding motif include the inhibition of VEGFR2 phosphorylation and the recruitment of SHP-1 to the CD36-VEGFR2 complex, leading to the suppression of angiogenic signaling pathways .
科学研究应用
The Thrombospondin-1-derived CD36 binding motif has a wide range of scientific research applications:
Chemistry: It is used as a model system to study protein-protein interactions and the effects of post-translational modifications on protein function
Biology: It plays a crucial role in understanding the mechanisms of angiogenesis and apoptosis in endothelial cells
Medicine: The motif is a potential therapeutic target for anti-angiogenic therapies in cancer and cardiovascular diseases
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting angiogenesis-related disorders
作用机制
The Thrombospondin-1-derived CD36 binding motif exerts its effects by binding to the CD36 receptor on the surface of endothelial cells. This interaction recruits SHP-1 to the CD36-VEGFR2 complex, leading to the dephosphorylation of VEGFR2 and the inhibition of VEGF-induced angiogenic signaling . The suppression of VEGFR2 phosphorylation results in reduced endothelial cell proliferation, migration, and tube formation, ultimately promoting apoptosis .
相似化合物的比较
Similar Compounds
Thrombospondin-2 (TSP-2): Another member of the thrombospondin family that also interacts with CD36 and exhibits anti-angiogenic properties
Angiostatin: A fragment of plasminogen that inhibits angiogenesis by binding to integrins and other receptors on endothelial cells
Endostatin: A fragment of collagen XVIII that inhibits endothelial cell proliferation and angiogenesis
Uniqueness
The Thrombospondin-1-derived CD36 binding motif is unique in its ability to specifically recruit SHP-1 to the CD36-VEGFR2 complex, leading to the targeted inhibition of VEGFR2 phosphorylation and angiogenic signaling . This specific mechanism of action distinguishes it from other anti-angiogenic compounds, making it a valuable target for therapeutic interventions .
属性
分子式 |
C20H34N6O9S2 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
2-[[(4R,7S,10S,13S,16R)-16-amino-7-[(1R)-1-hydroxyethyl]-13-(hydroxymethyl)-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N6O9S2/c1-8(2)14-19(34)26-15(9(3)28)20(35)24-12(17(32)22-4-13(29)30)7-37-36-6-10(21)16(31)23-11(5-27)18(33)25-14/h8-12,14-15,27-28H,4-7,21H2,1-3H3,(H,22,32)(H,23,31)(H,24,35)(H,25,33)(H,26,34)(H,29,30)/t9-,10+,11+,12+,14+,15+/m1/s1 |
InChI 键 |
BKKZTICNTWDYCN-YLHZTVIJSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CO)N)C(=O)NCC(=O)O)O |
规范 SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CO)N)C(=O)NCC(=O)O)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)
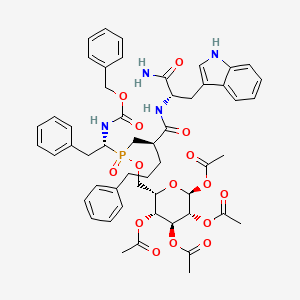
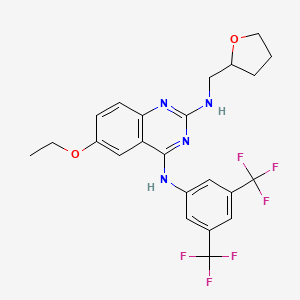
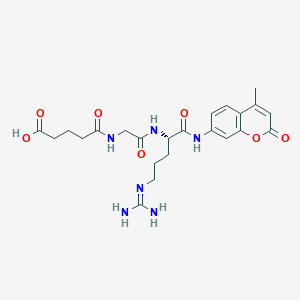
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)
![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
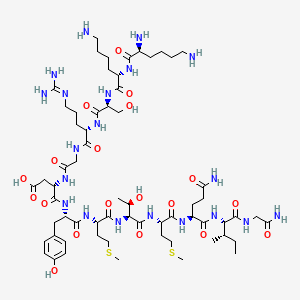
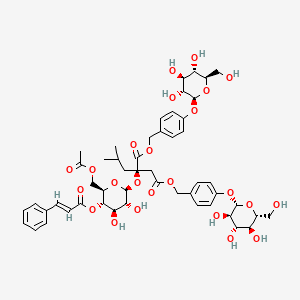
![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)

